Cas no 7226-83-7 (Benzenebutanoic acid, a-hydroxy-, ethyl ester)

Benzenebutanoic acid, a-hydroxy-, ethyl ester structure
7226-83-7 structure
Product Name:Benzenebutanoic acid, a-hydroxy-, ethyl ester
Numero CAS:7226-83-7
MF:C12H16O3
MW:208.253643989563
CID:544206
PubChem ID:4092621
Update Time:2025-04-19

Benzenebutanoic acid, a-hydroxy-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenebutanoic acid, a-hydroxy-, ethyl ester
    • SY056855
    • 2-hydroxy-4-phenylbutyric acid ethyl ester
    • ethyl-4-phenyl-2-hydroxybutyrate
    • Ethyl(S)-2-hydroxy-4-phenylbutyrate
    • 2-hydorxy-4-phenylbutyric acid ethyl ester
    • (R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester
    • BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER
    • FT-0669950
    • DTXSID60869054
    • Benzenebutanoic acid, alpha-hydroxy-, ethyl ester
    • MFCD00077794
    • racemic ethyl 2-hydroxy-4-phenylbutanoate
    • ETHYL .ALPHA.-HYDROXYBENZENEBUTANOATE
    • ethyl 2-hydroxy-4-phenylbutanoate
    • 2-Hydroxy-4-phenyl-butyric acid ethyl ester
    • 7226-83-7
    • Ethyl alpha-hydroxybenzenebutanoate
    • ZJYKSSGYDPNKQS-UHFFFAOYSA-N
    • SB67316
    • PD164268
    • FT-0626257
    • FT-0643041
    • AKOS009116220
    • ETHYL-2-HYDROXY-4-PHENYLBUTYRATE
    • 98PT8ZK21T
    • FT-0605146
    • ethyl 2-hydroxy-4-phenylbutyrate
    • SCHEMBL820513
    • 2-Hydroxy-4-phenylbutyricAcidEthylEster-d5
    • UNII-98PT8ZK21T
    • Ethyl 2-hydroxy-4-phenylbutyrate, (+/-)-
    • Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
    • Chiave InChI: ZJYKSSGYDPNKQS-UHFFFAOYSA-N
    • Sorrisi: OC(C(=O)OCC)CCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 208.109944368g/mol
  • Massa monoisotopica: 208.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 46.5Ų
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd